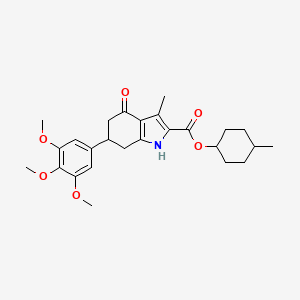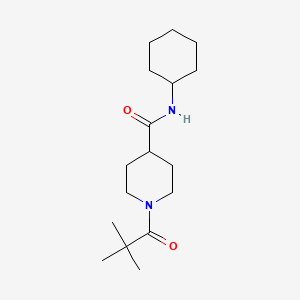
1-(4-methoxyphenyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)-1H-1,2,4-triazole
Übersicht
Beschreibung
1-(4-methoxyphenyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)-1H-1,2,4-triazole has been studied extensively for its potential applications in medical research. Some of the key areas of research include cancer therapy, antimicrobial activity, and neurological disorders. In cancer therapy, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In antimicrobial activity, it has shown activity against a range of bacterial and fungal strains. In neurological disorders, it has been studied for its potential as a neuroprotective agent.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)-1H-1,2,4-triazole is not fully understood. However, studies have suggested that it works by inhibiting key enzymes and pathways involved in cell growth and survival. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and protect neurons from oxidative stress. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-methoxyphenyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)-1H-1,2,4-triazole in lab experiments is its diverse range of biological activities. This makes it a useful compound for studying a range of diseases and conditions. However, one limitation is its relatively low yield, which can make it difficult to obtain large quantities of the compound for experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methoxyphenyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)-1H-1,2,4-triazole. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy in vivo and to optimize its delivery and dosing. Another area of interest is its potential as an antimicrobial agent. Studies are needed to determine its activity against a wider range of bacterial and fungal strains. Finally, research is needed to better understand the mechanism of action of this compound and to identify other potential therapeutic targets.
Eigenschaften
IUPAC Name |
[1-(4-methoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-17-11-9-16(10-12-17)24-19(15-7-3-2-4-8-15)21-18(22-24)20(25)23-13-5-6-14-23/h2-4,7-12H,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJIYSIOGGAGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)N3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4654161.png)
![methyl 3-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4654167.png)

![2-(3,5-dimethylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4654176.png)
![ethyl 3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4654177.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4654184.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4654198.png)
![N-(3,5-dichloro-2-pyridinyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4654206.png)
![2-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4654211.png)
![5-{4-[2-(2-allylphenoxy)ethoxy]-3-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4654212.png)

![N-(3-nitrophenyl)-N'-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]thiourea](/img/structure/B4654222.png)
![methyl 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4654231.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4654245.png)